1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorobenzyl and a nitro group in its structure contributes to its unique chemical properties and biological activities.
This compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is primarily derived from the reaction of 4-chlorobenzyl halides with 4-nitropyrazole derivatives.
1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole is classified as a nitro-substituted pyrazole. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-chlorobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
The product can be purified through recrystallization or column chromatography to achieve high purity levels.
The molecular structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole consists of a pyrazole ring substituted at the first position with a chlorobenzyl group and at the fourth position with a nitro group.
1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole can undergo several chemical transformations:
The mechanism of action for compounds like 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole often involves interactions at the molecular level with biological targets, such as enzymes or receptors.
The nitro group may undergo reduction to form an amino group, which could enhance the compound's ability to interact with biological macromolecules. The chlorobenzyl moiety may also influence binding affinity and selectivity towards specific targets.
Research indicates that pyrazoles exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects, which can be attributed to their structural motifs and substituents.
The compound's stability and reactivity make it suitable for further chemical modifications, which are essential for developing new derivatives with enhanced biological activities.
1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole has several applications, particularly in:
Systematic Nomenclature:
Structural Descriptors:
Spectral and Crystallographic Data:While experimental crystallographic data is unavailable for this specific derivative, its planar pyrazole ring is expected based on X-ray analyses of analogous compounds. The adjacent nitrogen atoms (N1-N2) in the pyrazole core create a dipole moment, while the 4-nitro group reduces electron density at C4/C5 positions [6] [8]. The chlorobenzyl linker allows rotational flexibility between the aryl and pyrazole rings, influencing conformational behavior.
Table 1: Key Chemical Identifiers of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole |
| CAS Registry | 846908 (4-NO₂ isomer) |
| Molecular Formula | C₁₀H₈ClN₃O₂ |
| Molecular Weight | 237.65 g/mol |
| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)N+[O-])Cl |
| InChIKey | QOQFIHRRAOBNEO-UHFFFAOYSA-N |
Pyrazoles are privileged scaffolds in drug discovery due to their:
Agrochemical Relevance:
Table 2: Physicochemical Properties of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole
| Property | Value/Description |
|---|---|
| Molecular Weight | 237.65 g/mol |
| Predicted Solubility | Low water solubility; soluble in organic solvents (ethanol, acetone, DMSO) [9] |
| Hydrogen Bond Acceptors | 5 (N3O2) [6] |
| Hydrogen Bond Donors | 0 |
| Collision Cross Section (CCS) | 149.2 Ų (M+H⁺ adduct) [6] |
Nitro Group (-NO₂) at C4:
4-Chlorobenzyl Moiety at N1:
Inter-Substituent Synergy:The combined effect creates a polarized system where the chlorobenzyl group donates electrons to N1, while the nitro group withdraws electrons from C4. This polarization influences spectroscopic properties, such as NMR chemical shifts (e.g., downfield C4 signal in ¹³C NMR) [6].
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5